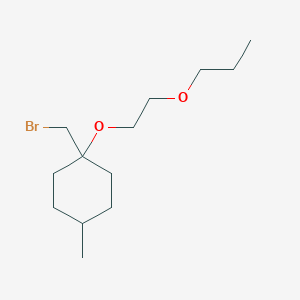
6-Chloro-1,2,3,4-tetrahydro-7-isoquinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-one, while substitution of the chlorine atom can produce various derivatives with different functional groups .
科学研究应用
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications, including:
作用机制
The mechanism of action of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting neuroprotective effects .
相似化合物的比较
Similar Compounds
Similar compounds to 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol include other tetrahydroisoquinoline derivatives such as:
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-one
- 1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol apart from similar compounds is the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h3-4,11-12H,1-2,5H2 |
InChI 键 |
QWRJXTRZXKXBQN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CC(=C(C=C21)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
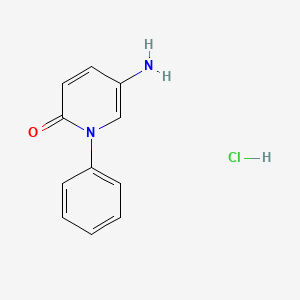
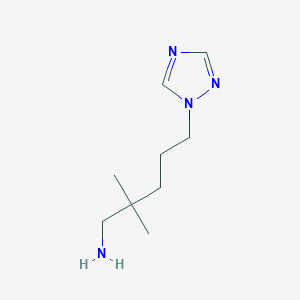
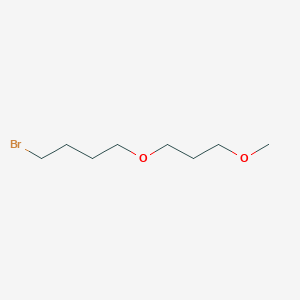
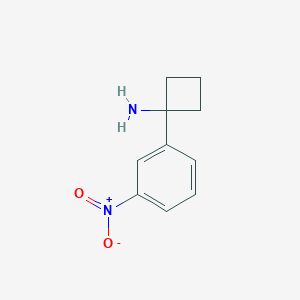


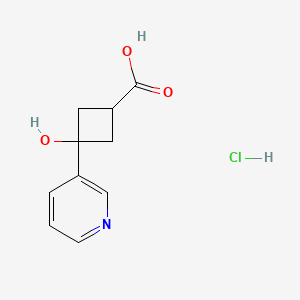
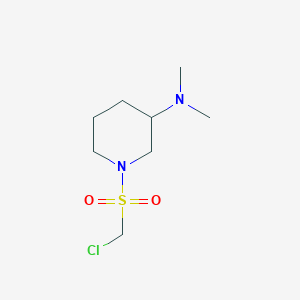
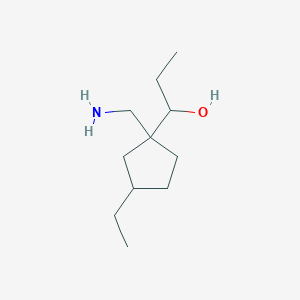

![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
